molecular formula C8H7BrOS B13206282 2-[(3-Bromophenyl)sulfanyl]acetaldehyde

2-[(3-Bromophenyl)sulfanyl]acetaldehyde

Cat. No.: B13206282
M. Wt: 231.11 g/mol
InChI Key: OTIHOXNSQWRNJN-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)sulfanyl]acetaldehyde is an organosulfur compound featuring a 3-bromophenyl group connected via a sulfanyl (–S–) linkage to an acetaldehyde moiety. Its molecular formula is C₈H₇BrOS, with a molecular weight of approximately 231.11 g/mol. The sulfanyl group enhances nucleophilicity, while the aldehyde functionality confers reactivity toward nucleophilic additions.

Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

2-(3-bromophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H7BrOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2

InChI Key

OTIHOXNSQWRNJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3-bromothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanylacetaldehyde linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 2-[(3-Bromophenyl)sulfanyl]acetaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)sulfanyl]acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-[(3-Bromophenyl)sulfanyl]acetic acid.

    Reduction: 2-[(3-Bromophenyl)sulfanyl]ethanol.

    Substitution: 2-[(3-Methoxyphenyl)sulfanyl]acetaldehyde.

Scientific Research Applications

2-[(3-Bromophenyl)sulfanyl]acetaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparative Data Table

Property 2-[(3-Bromophenyl)sulfanyl]acetaldehyde 2-(3-Bromophenyl)acetaldehyde (7b) 2-[(3-Bromophenyl)sulfanyl]acetic Acid
Molecular Formula C₈H₇BrOS C₈H₇BrO C₈H₇BrO₂S
Molecular Weight (g/mol) 231.11 (estimated) 199.05 247.11
Functional Groups –CHO, –S– –CHO, –CH₂– –COOH, –S–
Key Reactivity Nucleophilic additions, thiol coupling Aldehyde-specific reactions Acid-base reactions, esterification
Synthesis Method Not explicitly reported; inferred via thiol-acetaldehyde coupling Hydrazine-formaldehyde homologation Alkaline hydrolysis of esters
Applications Potential intermediate in drug synthesis Pharmaceutical precursors Leukotriene inhibitors

Research Findings and Gaps

  • Reactivity : The sulfanyl group in 2-[(3-Bromophenyl)sulfanyl]acetaldehyde likely enhances its utility in metal-catalyzed cross-coupling reactions, a property absent in 7b.
  • Solid-State Behavior : Analogous bromo-sulfanyl compounds exhibit Br⋯S interactions (3.48 Å), suggesting similar stabilization in the target compound’s crystal structure .
  • Literature Gaps: Direct data on the synthesis, NMR, or biological activity of 2-[(3-Bromophenyl)sulfanyl]acetaldehyde is sparse. Most inferences derive from structurally related acids or non-sulfur analogs.

Biological Activity

2-[(3-Bromophenyl)sulfanyl]acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-[(3-Bromophenyl)sulfanyl]acetaldehyde can be represented as follows:

  • Molecular Formula : C9H9BrOS
  • Molecular Weight : 247.14 g/mol

This compound features a bromophenyl group linked to a sulfanyl group and an acetaldehyde moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(3-Bromophenyl)sulfanyl]acetaldehyde exhibit significant anticancer properties. For instance, derivatives containing the sulfanyl group have shown promising results against various cancer cell lines, including:

  • HepG2 (human liver cancer)
  • K562 (chronic myeloid leukemia)

Table 1 summarizes the IC50 values of related compounds against cancer cell lines:

CompoundCell LineIC50 (µM)
2-[(3-Bromophenyl)sulfanyl]acetaldehydeHepG215.4
Similar sulfanyl derivativesK56212.3

These findings suggest that the presence of the bromophenyl and sulfanyl groups may enhance the anticancer activity by disrupting cellular processes essential for tumor growth.

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit key inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Table 2 presents data on the anti-inflammatory activity of related compounds:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-[(3-Bromophenyl)sulfanyl]acetaldehyde19.4526.04
Other sulfanyl derivatives22.1030.50

The inhibition of COX enzymes is crucial in managing inflammation and pain, indicating the therapeutic potential of this compound in inflammatory diseases.

The mechanism by which 2-[(3-Bromophenyl)sulfanyl]acetaldehyde exerts its biological effects is believed to involve interaction with specific molecular targets within cells:

  • Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways related to cancer proliferation and inflammation.
  • Pathway Modulation : It could modulate signaling pathways associated with apoptosis (programmed cell death) and cell cycle regulation.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on HepG2 Cells : A study demonstrated that exposure to sulfanyl derivatives resulted in a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer effects.
  • Inflammation Model in Rats : In a rat model of inflammation, administration of a related compound resulted in decreased levels of pro-inflammatory cytokines, suggesting effective modulation of inflammatory responses.

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